molecular formula C12H13FN2O B1482663 (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol CAS No. 2098013-87-5

(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol

Cat. No. B1482663
CAS RN: 2098013-87-5
M. Wt: 220.24 g/mol
InChI Key: UDBWPVOMRSPSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol” is a synthetic compound with potential applications in various fields of research and industry. It has a CAS Number of 1427023-85-5 and a molecular weight of 144.15 . The compound is stored at room temperature and has a purity of 95%. It is typically in an oil form .


Synthesis Analysis

The synthesis of similar compounds often involves the use of metal catalysts and organocatalysts . For instance, a related compound, 1-(1-benzyl-1,2,3-triazol-4-yl)cyclohexanol, was synthesized from 1-ethynylcyclohexanol and benzyl azide using a phenylethynylcopper(I) catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized .


Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a CAS Number of 1427023-85-5 and a molecular weight of 144.15 .

Scientific Research Applications

(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol has been studied for its potential therapeutic uses, as well as its biochemical and physiological effects. It has been used as a ligand in binding assays, as an inhibitor of enzymes, and as a substrate for metabolic reactions. It has also been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on the body.

Mechanism of Action

The exact mechanism of action of (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol is not fully understood. However, it is known that it binds to certain enzymes or receptors in the body, and this binding is thought to be responsible for its effects. It is also thought to interact with other molecules in the body, such as hormones, neurotransmitters, and other signaling molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic uses, as well as its biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antioxidant effects. It has also been shown to have anticancer effects, as well as to modulate the immune system and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol is an ideal compound for use in laboratory experiments due to its high yield, low cost, and ease of synthesis. However, it is important to note that this compound is not approved for human use, and therefore, should not be used in clinical trials or in humans. Additionally, this compound is not stable in the presence of light or heat, and therefore, must be stored in a cool, dark place.

Future Directions

For (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol research include exploring its potential therapeutic uses, investigating its mechanism of action, and studying its biochemical and physiological effects. Additionally, further research into its advantages and limitations for lab experiments is needed, as well as additional research into its potential uses in drug discovery and development.

properties

IUPAC Name

[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-6-7-15-8-11(9-16)12(14-15)10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBWPVOMRSPSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 3
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 5
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 6
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.